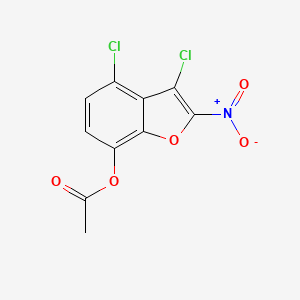
3,4-Dichloro-2-nitrobenzofuran-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-2-nitrobenzofuran-7-yl acetate is a chemical compound that belongs to the benzofuran family. Benzofurans are a class of organic compounds that contain a fused benzene and furan ring. This compound is characterized by the presence of two chlorine atoms, a nitro group, and an acetate group attached to the benzofuran core.
Preparation Methods
The synthesis of 3,4-Dichloro-2-nitrobenzofuran-7-yl acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 3,4-dichlorobenzofuran, followed by acetylation to introduce the acetate group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The acetylation step can be achieved using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3,4-Dichloro-2-nitrobenzofuran-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3,4-dichloro-2-aminobenzofuran-7-yl acetate, while substitution of the chlorine atoms can lead to various substituted benzofuran derivatives .
Scientific Research Applications
3,4-Dichloro-2-nitrobenzofuran-7-yl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-nitrobenzofuran-7-yl acetate and its derivatives involves interactions with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors involved in disease processes, contributing to its therapeutic potential .
Comparison with Similar Compounds
3,4-Dichloro-2-nitrobenzofuran-7-yl acetate can be compared with other benzofuran derivatives, such as 4-Chloro-7-nitrobenzofurazan and 4-Fluoro-7-nitrobenzofurazan. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .
4-Chloro-7-nitrobenzofurazan: Known for its use as a fluorescence assay reagent and enzyme inhibitor.
4-Fluoro-7-nitrobenzofurazan: Used in similar applications but with different reactivity and properties due to the presence of a fluorine atom.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C10H5Cl2NO5 |
|---|---|
Molecular Weight |
290.05 g/mol |
IUPAC Name |
(3,4-dichloro-2-nitro-1-benzofuran-7-yl) acetate |
InChI |
InChI=1S/C10H5Cl2NO5/c1-4(14)17-6-3-2-5(11)7-8(12)10(13(15)16)18-9(6)7/h2-3H,1H3 |
InChI Key |
HVXGQGZCWAEYAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=C(C=C1)Cl)C(=C(O2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12879227.png)
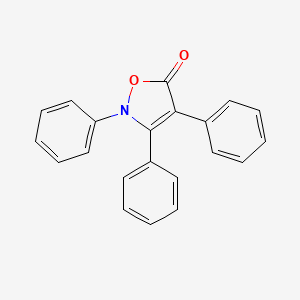

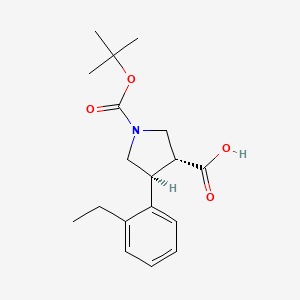
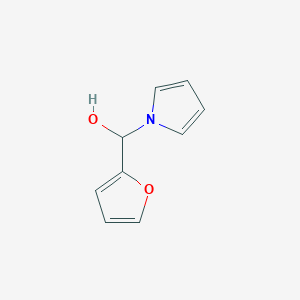

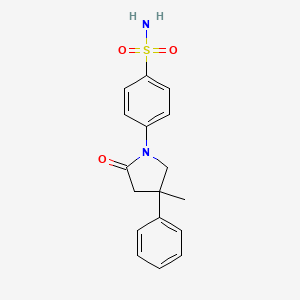
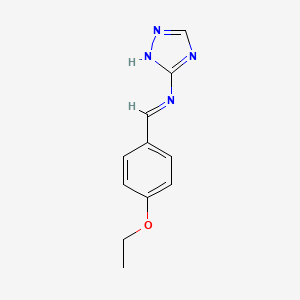

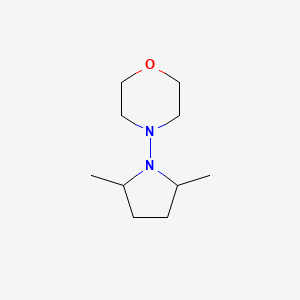

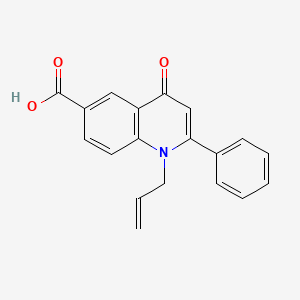

![2-(3-(4-Ethoxy-3,5-dimethoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12879310.png)
